molecular formula C13H17NO4 B7883316 1,3-Diethyl 2-(4-aminophenyl)propanedioate

1,3-Diethyl 2-(4-aminophenyl)propanedioate

Cat. No.: B7883316
M. Wt: 251.28 g/mol
InChI Key: KAUQEWAHZIJANP-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(4-aminophenyl)propanedioate is an organic compound that belongs to the class of malonic acid esters It is characterized by the presence of an aminophenyl group attached to the malonic acid diethyl ester framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-(4-aminophenyl)propanedioate typically involves the alkylation of diethyl malonate with 4-nitrobenzyl bromide, followed by reduction of the nitro group to an amino group. The general steps are as follows:

    Alkylation: Diethyl malonate is deprotonated using a strong base such as sodium ethoxide, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 4-nitrobenzyl bromide to form the corresponding nitro compound.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(4-aminophenyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(4-Nitrophenyl)malonic acid diethyl ester.

    Reduction: Formation of 2-(4-Aminophenyl)propan-1,3-diol.

    Substitution: Formation of N-substituted derivatives depending on the substituent used.

Scientific Research Applications

1,3-Diethyl 2-(4-aminophenyl)propanedioate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.

    Material Science: It is used in the synthesis of polymers and materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(4-aminophenyl)propanedioate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The ester groups can undergo hydrolysis, releasing malonic acid derivatives that can participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid without the aminophenyl group.

    2-(4-Nitrophenyl)malonic acid diethyl ester: The nitro analog of the compound.

    2-(4-Hydroxyphenyl)malonic acid diethyl ester: The hydroxy analog of the compound.

Uniqueness

1,3-Diethyl 2-(4-aminophenyl)propanedioate is unique due to the presence of the aminophenyl group, which imparts specific chemical reactivity and biological activity

Properties

IUPAC Name

diethyl 2-(4-aminophenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUQEWAHZIJANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of crude 2-(4-nitro-phenyl)-malonic acid diethyl ester and 10% palladium on carbon in ethyl acetate (20 ml) was treated with hydrogen gas (40 psi) on a Parr shaker for 2 hours. The mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel eluting with 25% ethyl acetate-hexane to provide 2-(4-amino-phenyl)-malonic acid diethyl ester (450 mg, 90% yield for 2 steps).
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